2H-1,4-苯并噻嗪-7-羧酸,3,4-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

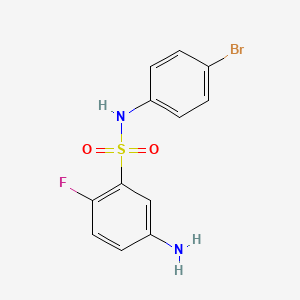

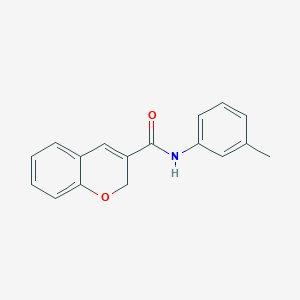

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s also known as "3,4-Dihydro-2H-1,4-benzothiazine" .

Synthesis Analysis

The synthesis of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” involves a one-pot procedure for transesterification and cleavage of the N-acetyl group to prevent racemization during the hydrolysis of the methyl ester group . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .Molecular Structure Analysis

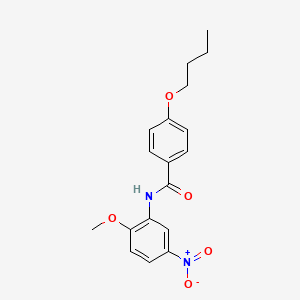

The molecular formula of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is C9H9NO2S . The average mass is 195.238 Da and the monoisotopic mass is 195.035400 Da .Chemical Reactions Analysis

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” can be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical And Chemical Properties Analysis

The density of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is 1.4±0.1 g/cm3 . The boiling point is 400.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.7±3.0 kJ/mol .科学研究应用

有机化学与催化

- L-脯氨酸作为有机催化剂:L-脯氨酸是一种天然氨基酸,在有机化学中作为双功能催化剂。它催化不同的不对称合成,对于合成各种杂环结构(如香豆素、苯并噻唑等)至关重要。这类催化剂在有机化学中的重要性非常大,L-脯氨酸还作为“绿色催化剂”,突出了其在环境友好型化学过程中的重要性 (Thorat 等人,2022)。

药理学和生化应用

苯多羧酸在环境分析中的应用:苯多羧酸(BPCA)用于分析环境样品中的热解黑碳。然而,有迹象表明,BPCA 标记物可能不仅仅是黑碳的指示物,更可能是土壤和水生系统中缩合有机物的指示物。这揭示了环境生化分析中的复杂性和潜在的交叉反应性,这在考虑像“2H-1,4-苯并噻嗪-7-羧酸,3,4-二氢-”这样的化合物的环境归宿或生化相互作用时可能是相关的 (Chang 等人,2018)。

二咪唑乙酸盐在药理学研究中的应用:二咪唑乙酸盐在六十多年前开发出来,其治疗潜力已被广泛研究。该化合物展示了广泛的药理学应用,超出了其抗锥虫活性,表明有希望的新应用。这突出了老药或化合物被重新利用或研究用于新的治疗用途的潜力,这个概念可能与“2H-1,4-苯并噻嗪-7-羧酸,3,4-二氢-”在药理学研究中相关 (Oliveira 和 Freitas,2015)。

作用机制

While the exact mechanism of action for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is not specified, it’s known that the N-methyl-D-aspartate (NMDA) receptor mediates neuronal signaling and affects the neuronal plasticity, outgrowth, and survival of cells . Excessive stimulation of NMDA receptors causes the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

未来方向

The future directions for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” could involve further pharmacological studies with each enantiomer separately because of the ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor . It could also serve as a building block for preparing the corresponding 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFMDTYGSMTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)